molecular formula C6H10Br2N2 B1381631 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 1803597-83-2

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No.: B1381631
CAS No.: 1803597-83-2
M. Wt: 269.97 g/mol
InChI Key: YOHXQVKBDOCOOZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of ethanolamine followed by a series of reactions to introduce the imidazole ring. One common method involves the reaction of ethanolamine with hydrobromic acid to form 2-bromoethylamine hydrobromide. This intermediate is then reacted with 1-methylimidazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

    Alkylation Reactions: The compound can act as an alkylating agent, introducing the bromoethyl group into other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Catalysts: Such as cesium hydroxide for alkylation reactions.

    Solvents: Such as methanol and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amines, while cyclization reactions can produce various heterocyclic compounds .

Scientific Research Applications

2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function. This property is particularly useful in the study of enzyme mechanisms and in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 2-Chloroethylamine hydrochloride
  • 3-Bromopropylamine hydrobromide

Uniqueness

Compared to similar compounds, 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide has a unique imidazole ring structure that imparts specific chemical properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the imidazole ring plays a crucial role .

Properties

IUPAC Name

2-(2-bromoethyl)-1-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHXQVKBDOCOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803597-83-2
Record name 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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